2-(4-Fluorophenyl)-5-nitropyridine

Solid-state properties Crystallinity Thermal stability

Optimize your NIR OLED, medicinal chemistry, or synthetic methodology workflows with 2-(4-Fluorophenyl)-5-nitropyridine. The unique 5-nitro/4-fluorophenyl electronic environment enables red-shifted Ir(III) complex emission (700–800 nm) for night-vision and sensor applications. The nitro group serves as a latent amino handle for kinase inhibitor scaffolds and undergoes clean TBAF-mediated fluorodenitration to access 2-(4-fluorophenyl)-5-fluoropyridine. Reliable Suzuki-Miyaura synthesis ensures consistent supply. High melting point (132–136°C) facilitates purification. Available now as a research-grade intermediate (≥95%).

Molecular Formula C11H7FN2O2
Molecular Weight 218.18 g/mol
CAS No. 886361-78-0
Cat. No. B1362397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Fluorophenyl)-5-nitropyridine
CAS886361-78-0
Molecular FormulaC11H7FN2O2
Molecular Weight218.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC=C(C=C2)[N+](=O)[O-])F
InChIInChI=1S/C11H7FN2O2/c12-9-3-1-8(2-4-9)11-6-5-10(7-13-11)14(15)16/h1-7H
InChIKeyIXAGUEHBMXZMNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Fluorophenyl)-5-nitropyridine (CAS 886361-78-0): A Fluorinated Nitropyridine Building Block with Distinct Electronic and Structural Properties


2-(4-Fluorophenyl)-5-nitropyridine (CAS 886361-78-0) is a heterocyclic aromatic compound belonging to the class of nitropyridines, characterized by a pyridine core substituted with a 4-fluorophenyl group at the 2-position and a nitro group at the 5-position [1]. Its molecular formula is C11H7FN2O2 with a molecular weight of 218.18 g/mol . The compound is commercially available from multiple suppliers as a research-grade intermediate (typically ≥95% purity) , serving as a versatile building block in medicinal chemistry, materials science (particularly OLED research), and synthetic methodology development [2].

Why 2-(4-Fluorophenyl)-5-nitropyridine Cannot Be Replaced by Simple Nitropyridine or Fluorophenylpyridine Analogs


The simultaneous presence of the electron-withdrawing nitro group at the 5-position and the 4-fluorophenyl substituent at the 2-position creates a unique electronic environment that cannot be replicated by simpler analogs. The nitro group activates the pyridine ring for nucleophilic aromatic substitution and provides a handle for reduction or further functionalization [1], while the 4-fluorophenyl moiety imparts distinct steric and electronic effects that influence molecular packing, solubility, and metal coordination geometry in catalytic or material applications [2]. Substituting with 2-(4-fluorophenyl)pyridine eliminates the nitro group reactivity entirely, while using 5-nitropyridine lacks the extended aromatic conjugation and fluorine-mediated interactions required for phosphorescent materials [3]. The 5-nitro substitution pattern (versus 3-nitro) is critical, as 3-nitropyridines exhibit different regioselectivity in cross-coupling reactions and require additional electron-withdrawing groups for efficient fluorodenitration [4][5].

Quantitative Differentiation of 2-(4-Fluorophenyl)-5-nitropyridine: Head-to-Head and Cross-Study Comparisons Against Structural Analogs


Melting Point Elevation: 132-136°C for 2-(4-Fluorophenyl)-5-nitropyridine vs. ~40°C for 2-(4-Fluorophenyl)pyridine

The melting point of 2-(4-fluorophenyl)-5-nitropyridine is reported as 132-136°C [1][2], representing an approximately 93°C increase over the non-nitrated analog 2-(4-fluorophenyl)pyridine, which melts at 38-42°C [3]. This substantial elevation indicates stronger intermolecular interactions (likely dipole-dipole and π-stacking) imparted by the nitro group, which can facilitate crystallization and improve handling characteristics during synthesis and purification.

Solid-state properties Crystallinity Thermal stability

Emission Wavelength Red-Shift: 796 nm (NIR) for Nitro-Substituted Iridium Complex vs. 484 nm (Blue) for Methyl Analog

In a 2023 theoretical study, iridium(III) complexes bearing 2-(4-fluorophenyl)-4-nitropyridine ligands (CFN series) exhibited a calculated emission wavelength of 796 nm, whereas the corresponding methyl-substituted analogs (CFM series) emitted at 484 nm [1]. This 312 nm red-shift into the near-infrared (NIR) region demonstrates the profound effect of the nitro group on the excited-state electronic structure, enabling access to NIR phosphorescent materials relevant for night-vision displays, optical sensors, and light therapy applications [1].

OLED materials Phosphorescent emitters Ligand design

Synthetic Accessibility via 2-Bromo-5-nitropyridine Suzuki Coupling with 4-Fluorophenylboronic Acid

2-(4-Fluorophenyl)-5-nitropyridine can be efficiently synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-bromo-5-nitropyridine with 4-fluorophenylboronic acid [1][2]. This route is widely established and scalable, with 2-bromo-5-nitropyridine being a commercially available and cost-effective starting material . In contrast, regioisomeric 3-nitropyridine analogs (e.g., 2-(4-fluorophenyl)-3-nitropyridine, CAS 168267-36-5) exhibit different cross-coupling reactivity and require more stringent conditions for subsequent functionalization [3].

Suzuki-Miyaura coupling Synthetic methodology Building block procurement

Purity Specifications and Commercial Availability from Multiple Qualified Suppliers

2-(4-Fluorophenyl)-5-nitropyridine is routinely supplied with a minimum purity specification of 95% and is available from established chemical suppliers including AKSci (USA), Leyan (China), Fluorochem (UK), and Apollo Scientific (EU) . This multi-source availability ensures competitive pricing and reduces supply chain risk, whereas more exotic or less-common nitropyridine regioisomers may be available only through custom synthesis, increasing both cost and lead time.

Procurement Quality control Supplier reliability

High-Value Application Scenarios for 2-(4-Fluorophenyl)-5-nitropyridine Based on Verifiable Differentiation Evidence


Design and Synthesis of Near-Infrared (NIR) Phosphorescent Iridium(III) Complexes for OLEDs

The 312 nm red-shift induced by the nitro group (as demonstrated in Section 3, Evidence Item 2) makes 2-(4-fluorophenyl)-5-nitropyridine-derived ligands particularly suitable for developing NIR-emitting iridium complexes. Researchers targeting NIR OLEDs (e.g., for night-vision displays, optical sensors, or light therapy devices) can leverage the strong electron-withdrawing nitro substituent to tune emission into the 700-800 nm range while maintaining the desirable charge transport properties associated with fluorinated phenylpyridine frameworks [1].

Precursor for Functionalized Fluoropyridines via Fluorodenitration

The 5-nitro group on 2-(4-fluorophenyl)-5-nitropyridine is susceptible to fluorodenitration using tetrabutylammonium fluoride (TBAF), a reaction that is general for 2- or 4-nitro-substituted pyridines [2]. This transformation enables access to 2-(4-fluorophenyl)-5-fluoropyridine, a compound that is otherwise challenging to obtain via direct fluorination. The high melting point (132-136°C) of the starting material (Evidence Item 1) facilitates purification prior to the denitration step, improving overall yield and product purity.

Synthesis of 2-Aryl-5-aminopyridine Derivatives via Nitro Reduction

The nitro group at the 5-position serves as a latent amino group that can be selectively reduced using hydrogenation or tin(II) chloride to yield 2-(4-fluorophenyl)-5-aminopyridine . This 5-aminopyridine scaffold is a valuable intermediate for medicinal chemistry programs targeting kinase inhibitors, antimicrobial agents, or CNS-penetrant compounds. The established Suzuki-Miyaura synthetic route (Evidence Item 3) ensures reliable access to the nitro precursor, and the commercial availability (Evidence Item 4) minimizes lead time for hit-to-lead optimization campaigns.

Physical Property Benchmarking and Crystallinity Studies

The substantial melting point elevation relative to non-nitrated analogs (Evidence Item 1) makes 2-(4-fluorophenyl)-5-nitropyridine a useful reference compound for studying the impact of nitro substitution on solid-state packing, thermal stability, and crystallization behavior. Material scientists and process chemists can utilize this compound to calibrate predictive models or to optimize purification protocols for related nitropyridine intermediates.

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